N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-15-1-3-16(4-2-15)23-20(26)12-25-9-7-14(8-10-25)21(27)24-17-5-6-18-19(11-17)29-13-28-18/h1-6,11,14H,7-10,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLRYKKSGSYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 456.5 g/mol. The compound features a piperidine core substituted with a benzodioxole moiety and a fluorophenyl group, which contribute to its biological properties.
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzodioxole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. It may modulate inflammatory pathways, thereby reducing cytokine production and inflammation-related damage .
- Antimicrobial Properties : Some studies suggest that benzodioxole derivatives may possess antimicrobial activity against certain bacterial strains, indicating their potential use as antibacterial agents .
Pharmacological Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Antitumor Activity Case Study
In a study analyzing the effects of various benzodioxole derivatives on cancer cells, this compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspase pathways leading to apoptosis .
Anti-inflammatory Case Study
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could significantly lower the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a promising application in managing chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further research in pharmaceuticals.
- Mechanism of Action : Preliminary studies indicate that the compound may modulate receptor activity or enzyme function, which is critical for its potential role in treating diseases such as cancer or neurological disorders .
Organic Synthesis
N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions.
- Reactions : The compound can undergo oxidation and reduction reactions, allowing for the introduction of new functional groups. This versatility is valuable in the synthesis of novel compounds with desired properties .
Biological Studies
Research has focused on the interactions of this compound with biological molecules. Its potential effects on cellular processes are being explored to understand its implications in biochemistry and pharmacology.
- Cellular Interactions : Studies suggest that the compound may influence cell signaling pathways, which could lead to new insights into cellular mechanisms and disease processes .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives related to this compound. The results indicated that certain modifications enhanced cytotoxicity against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Drug Development
In another study, researchers synthesized a series of compounds based on the piperidine framework and assessed their pharmacological profiles. The findings revealed promising activity against specific molecular targets involved in disease pathways, highlighting the compound's relevance in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with other piperidine and benzodioxol derivatives. Below is a detailed comparison based on synthesis, structural features, and characterization methods, inferred from analogous compounds described in the evidence.
Key Observations :
Synthesis: The target compound likely shares synthetic methodologies with ’s thiazole derivative, such as HATU/DIPEA-mediated amide bond formation and HPLC purification. However, the absence of a thiazole or cyclopropane moiety in the target compound simplifies its synthesis relative to the biphenyl-thiazole analog .
Structural Features: The benzodioxol group is conserved across both the target compound and the thiazole derivative in , suggesting shared metabolic stability or target-binding properties.
Characterization: While confirms structures via ¹H/¹³C NMR and HRMS, the target compound’s characterization would similarly rely on these techniques. Notably, SHELX-based crystallography (–2) is absent in the provided data for these compounds, implying either a lack of crystallinity or reliance on spectroscopic methods .
Research Findings and Pharmacological Implications
- Benzodioxol Derivatives : Benzodioxol-containing compounds (e.g., paroxetine, MDMA analogs) often exhibit CNS activity. The target compound’s benzodioxol moiety may confer similar pharmacokinetic advantages, such as resistance to oxidative metabolism .
- Fluorophenyl Substituents: Fluorination at the phenyl ring enhances membrane permeability and bioavailability compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) .
- Piperidine vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N-(2H-1,3-benzodioxol-5-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide?
- Methodology : The synthesis likely involves a multi-step process starting with the condensation of a piperidine-4-carboxamide core with functionalized benzodioxol and fluorophenyl precursors. For example, analogous compounds (e.g., piperazine derivatives) are synthesized via nucleophilic substitution or amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions . Key intermediates such as 1,3-benzodioxol-5-amine and 4-fluorophenyl isocyanate may be prepared separately before coupling.
- Optimization : Reaction parameters (e.g., temperature, solvent polarity) should be optimized using design-of-experiment (DoE) approaches to improve yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]+ ion).
- X-ray Crystallography : For absolute configuration determination if enantiomers are synthesized .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Targets : Piperidine/piperazine-carboxamide derivatives are known to interact with CNS receptors (e.g., dopamine D3, serotonin receptors) or enzymes (e.g., kinases, proteases) . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinity to these targets by aligning the carboxamide and fluorophenyl motifs with active-site residues .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed coupling) during key steps like piperidine ring formation. For example, enantiopure intermediates in D3 receptor antagonists were resolved via chiral HPLC or enzymatic resolution .
- Validation : Compare enantiomers’ activity in receptor-binding assays (e.g., radioligand displacement) to establish stereochemical impact on potency .
Q. What computational strategies are effective for optimizing this compound’s metabolic stability?
- Approach :
- In Silico Metabolism Prediction : Tools like MetaSite or GLORY identify vulnerable sites (e.g., benzodioxol methylene oxidation).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) or steric hindrance to block cytochrome P450-mediated degradation .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Experimental Design :
- Analog Library : Synthesize derivatives with variations in the benzodioxol (e.g., substituents at C5), piperidine (e.g., N-alkylation), and fluorophenyl (e.g., ortho/meta substitution) regions .
- Assays : Test analogs against panels of receptors/enzymes (e.g., selectivity profiling via radioligand binding or enzymatic inhibition).
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?
- Models :
- Caco-2 Monolayers : Assess intestinal permeability (Papp values).
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
- hERG Inhibition : Patch-clamp assays to screen for cardiac toxicity risks .
Methodological Considerations
Q. How should researchers resolve contradictions in bioactivity data across similar compounds?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls.
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to ensure compound dissolution .
- Case Study : Discrepancies in D3 receptor affinity for enantiomers were resolved by repeating assays with higher-purity batches and orthogonal methods (SPR vs. radioligand binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
